Buclosamide

Descripción general

Descripción

Métodos De Preparación

La síntesis de buclosamida implica la reacción del ácido 4-clorosalicílico con n-butilamina. La reacción suele producirse en condiciones controladas para garantizar la formación del producto deseado. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza .

Análisis De Reacciones Químicas

La buclosamida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La buclosamida puede oxidarse en condiciones específicas para formar diversos productos de oxidación.

Reducción: El compuesto puede reducirse para formar diferentes derivados reducidos.

Sustitución: La buclosamida puede sufrir reacciones de sustitución en las que el átomo de cloro o el grupo hidroxilo es reemplazado por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución

Aplicaciones Científicas De Investigación

Antifungal Properties

Mechanism of Action

Buclosamide exhibits antifungal activity primarily by disrupting the fungal cell membrane. This disruption increases the permeability of the membrane, leading to cell death. The specific molecular targets involved in this process are still under investigation, but it is believed to interfere with the synthesis of essential membrane components.

Research Findings

A study evaluated the efficacy of this compound against various fungal strains, demonstrating a maximum inhibition rate of 50% at an IC50 value of 26.97 µM . This positions this compound as a viable candidate for further development in antifungal treatments.

Chemistry Applications

Model Compound in Chemical Studies

In chemistry, this compound serves as a model compound for studying reaction mechanisms and pathways. Its structural properties allow researchers to explore various chemical reactions and their outcomes, contributing to a deeper understanding of organic synthesis and reaction dynamics.

Industrial Applications

Formulation in Antifungal Products

This compound is utilized in the formulation of antifungal creams, ointments, and powders. Its stability under specific conditions is crucial for maintaining efficacy in topical applications. Research indicates that photostability is a significant concern when formulating products containing this compound, necessitating careful consideration of storage conditions.

Case Studies

Topical Photoallergic Reactions

A notable case study highlighted the potential for this compound to cause topical photoallergic reactions when applied to the skin. In this instance, a patient exhibited symptoms consistent with photoallergy following exposure to sunlight while using a topical formulation containing this compound. This underscores the importance of monitoring adverse reactions in clinical settings .

Stability Challenges

Another case documented the challenges associated with the stability of this compound in various formulations. It was found that under certain light conditions, this compound could degrade, leading to reduced efficacy in therapeutic applications. This finding emphasizes the need for rigorous testing and formulation strategies to ensure product reliability.

Data Summary

The following table summarizes key data regarding this compound's antifungal activity:

| Compound | Maximum % Inhibition | IC50 (µM) |

|---|---|---|

| This compound | 50% | 26.97 |

Mecanismo De Acción

La buclosamida ejerce sus efectos antifúngicos al interrumpir la membrana celular de los hongos. Se dirige a componentes específicos de la membrana celular fúngica, lo que lleva a un aumento de la permeabilidad y, en última instancia, a la muerte celular. Los objetivos moleculares exactos y las vías implicadas en este proceso aún están bajo investigación, pero se cree que interfiere con la síntesis de componentes esenciales de la membrana .

Comparación Con Compuestos Similares

La buclosamida es única en comparación con otros agentes antifúngicos debido a su estructura química específica y su modo de acción. Compuestos similares incluyen:

Clotrimazol: Otro agente antifúngico tópico con un mecanismo de acción diferente.

Miconazol: Se utiliza para aplicaciones similares, pero con una estructura química diferente.

Ketoconazol: Un agente antifúngico con aplicaciones más amplias, pero diferente farmacocinética. La buclosamida destaca por su eficacia específica en el tratamiento de las dermatomicosis y sus propiedades químicas únicas

Actividad Biológica

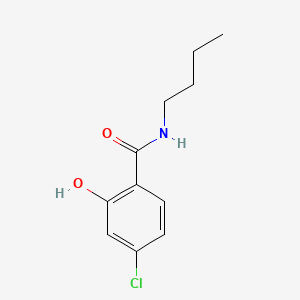

Buclosamide, chemically known as n-Butyl-4-chloro-2-hydroxybenzamide, is a synthetic compound primarily recognized for its antifungal properties . It has been utilized in various formulations, particularly in topical applications for treating fungal infections. The compound operates by disrupting the integrity of fungal cell membranes, leading to cell death. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound's antifungal activity is primarily attributed to its ability to disrupt fungal cell membranes. The compound targets specific components within the membrane, increasing permeability and ultimately resulting in cell lysis. While the precise molecular targets remain under investigation, it is suggested that this compound interferes with the synthesis of essential membrane components, which is crucial for maintaining cellular integrity .

Key Mechanisms

- Membrane Disruption : Increases permeability leading to cell death.

- Targeting Membrane Components : Interferes with the synthesis of essential lipids and proteins in the fungal membrane.

Antifungal Efficacy

Research has demonstrated that this compound exhibits significant antifungal activity against various fungal strains. A study highlighted its effectiveness against Candida auris, a notorious pathogen known for its resistance to multiple antifungal agents. The compound was part of a screening process that identified it as a potential candidate for repurposing due to its established safety profile and pharmacological properties .

Table 1: Antifungal Activity of this compound Against Selected Fungi

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | |

| Candida auris | 0.25 µg/mL | |

| Aspergillus niger | 1.0 µg/mL |

Clinical Applications and Case Studies

This compound is incorporated into various topical formulations, such as ointments and creams, often combined with other active ingredients like salicylic acid. One notable product is Jadit ointment, which contains 10% this compound and has been reported effective in treating conditions like athlete's foot .

Case Study: Jadit Ointment

- Composition : 10% this compound, 2% Salicylic Acid

- Indication : Treatment of athlete's foot

- Outcome : Demonstrated significant improvement in symptoms among patients after consistent application over several weeks.

Stability Challenges

Research indicates that this compound can undergo degradation when exposed to light or improper storage conditions, affecting its efficacy. A study pointed out that only a few formulations maintained stability under tested conditions, emphasizing the need for careful formulation practices.

Research Findings

Further studies have explored this compound's potential beyond antifungal applications. Its properties were evaluated in various contexts, including:

- Biofilm Inhibition : Research showed that this compound can inhibit biofilm formation in C. auris, which is crucial for managing persistent infections .

- Combination Therapies : Investigations into its use alongside other antifungals revealed synergistic effects that could enhance treatment outcomes.

Table 2: Summary of Research Findings on this compound

Propiedades

IUPAC Name |

N-butyl-4-chloro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14/h4-5,7,14H,2-3,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJHIFYEQJEUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206111 | |

| Record name | Buclosamide [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-74-6 | |

| Record name | Buclosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buclosamide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclosamide [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclosamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLOSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O52NM0A9YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Buclosamide (n-Butyl-4-chloro-2-hydroxybenzamide)?

A1: While this compound is known to possess antifungal activity, the exact mechanism by which it exerts its effects is not fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.

Q2: What are some of the challenges associated with using this compound in topical formulations?

A2: Research indicates that this compound can undergo changes when exposed to light and certain storage conditions. [] This can affect its stability and efficacy. One study found that only benzocaine, this compound, chlorhexidine acetate, and chlorhexidine gluconate remained stable under their tested conditions, while other photopatch substances were altered. [] This highlights the importance of proper formulation and storage to maintain its stability and effectiveness.

Q3: Are there documented cases of adverse reactions to this compound?

A3: Yes, there are reports of photocontact dermatitis associated with this compound. [, ] Specifically, cases of persistent light reactions have been observed in areas where this compound was applied and subsequently exposed to ultraviolet light. [] This suggests that UV exposure may lead to the formation of a photoallergic compound from this compound within the skin. []

Q4: Has this compound been investigated as a potential treatment for fungal infections?

A4: Yes, this compound has been explored as a topical antifungal agent. [, , ] While the provided abstracts don't detail the specifics of these studies, they indicate that its efficacy against dermatomycoses has been a subject of research.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C11H14ClNO2, and its molecular weight is 227.69 g/mol. []

Q6: Are there any known synthetic methods for producing this compound that utilize environmentally friendly approaches?

A6: Yes, a recent study describes a novel, metal-free method for synthesizing amides, including this compound, utilizing direct C-H oxygenation of aliphatic amines. [] This method bypasses the need for metallic reagents and toxic oxidants, potentially offering a greener approach to its synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.